3-methyl-N-[2-(4-morpholinyl)ethyl]-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of structurally related compounds involves multistep reaction sequences, starting from basic components like ethyl acetoacetate, araldeliydes, and ammonia, leading to the creation of complex molecules through processes like condensation, replacement, and refluxing with specific reagents (Dangi et al., 2010). Another approach involves the condensation of specific benzene derivatives with morpholine, showcasing the flexibility and complexity in the synthesis of these compounds (Lu et al., 2017).
Molecular Structure Analysis
The molecular structure of related compounds has been determined through crystallographic studies, revealing their monoclinic system and specific spatial arrangements, which highlight the compound's structural complexity and potential interaction mechanisms with biological targets (Lu et al., 2017).
Chemical Reactions and Properties
Research into related molecules has uncovered their ability to undergo various chemical reactions, including condensation with amines and the potential for cyclization, showcasing their reactivity and the possibilities for creating derivatives with tailored properties (Collins et al., 2000). These reactions are crucial for modifying the molecule for specific applications or studies.
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are key to understanding the behavior of these compounds under different conditions. Although specific data on "3-methyl-N-[2-(4-morpholinyl)ethyl]-4-oxo-3,4-dihydro-1-phthalazinecarboxamide" is not directly available, studies on related compounds provide insights into how molecular structure influences physical characteristics (Zhou et al., 2022).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and the ability to participate in reactions like oxidative dimerization, are essential for comprehending the compound's utility in research and potential applications. Investigations into related compounds show a variety of chemical behaviors, indicating a broad spectrum of potential chemical interactions and applications (Spassov & Stoeva-Yordanova, 1990).
properties
IUPAC Name |
3-methyl-N-(2-morpholin-4-ylethyl)-4-oxophthalazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-19-16(22)13-5-3-2-4-12(13)14(18-19)15(21)17-6-7-20-8-10-23-11-9-20/h2-5H,6-11H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTQBOKRHXHJBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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